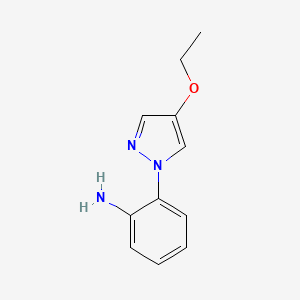

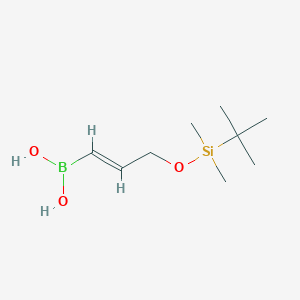

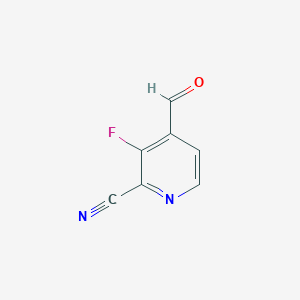

![molecular formula C8H10N4O2 B1460669 1-(2-hydroxyéthyl)-6-méthyl-2H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 5326-76-1](/img/structure/B1460669.png)

1-(2-hydroxyéthyl)-6-méthyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

Vue d'ensemble

Description

1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C8H10N4O2 and its molecular weight is 194.19 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4067. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité Anticancéreuse

Ce composé fait partie de la famille des dérivés de la pyrimidine, qui a été largement étudiée pour ses propriétés anticancéreuses. La structure cyclique de la pyrimidine est un composant clé de nombreux médicaments en raison de sa similitude avec les purines, qui sont des blocs de construction essentiels de l'ADN. En tant que telles, ces dérivés, y compris notre composé d'intérêt, ont été trouvés pour inhiber les protéines kinases . Ces enzymes sont cruciales pour la croissance cellulaire, la différenciation, la migration et le métabolisme, ce qui en fait une cible pour les thérapies anticancéreuses. En inhibant les protéines kinases, le composé peut potentiellement arrêter la prolifération des cellules cancéreuses.

Inhibition des Protéines Kinases

Les protéines kinases sont des enzymes qui transfèrent des groupes phosphate de l'ATP vers des substrats spécifiques, un processus qui est essentiel à diverses fonctions cellulaires. L'inhibition des protéines kinases est une stratégie prometteuse pour le traitement des maladies où la signalisation cellulaire se dérègle, comme le cancer. Le composé « 1-(2-hydroxyéthyl)-6-méthyl-2H-pyrazolo[3,4-d]pyrimidin-4-one » a été identifié comme un inhibiteur potentiel de ces enzymes, ce qui pourrait conduire au développement de nouveaux agents thérapeutiques .

Thérapies Ciblées Moléculaires

Dans la quête de traitements anticancéreux plus sélectifs, les thérapies ciblées moléculaires ont émergé. Ces thérapies visent à cibler spécifiquement les voies et les récepteurs qui sont hyperactifs dans les cellules cancéreuses. Le composé en question peut servir de thérapie ciblée moléculaire en inhibant sélectivement les récepteurs ou les voies de signalisation qui favorisent la croissance des cellules tumorales .

Voies de Synthèse pour les Agents Anticancéreux

La synthèse de nouveaux composés ayant une activité anticancéreuse potentielle est un domaine de recherche important. Le composé « this compound » peut être utilisé comme échafaudage pour la construction de nouvelles pyrimidines. Les chercheurs peuvent modifier sa structure pour améliorer la sélectivité et la puissance en tant qu'agent anticancéreux, en explorant diverses voies de synthèse pour atteindre cet objectif .

Bio-ingénierie et Chimie Appliquée

Les dérivés de la pyrimidine ne se limitent pas aux applications pharmacologiques, mais s'étendent également à la bio-ingénierie et à la chimie appliquée. Leur polyvalence structurelle permet le développement de nouveaux matériaux et polymères aux propriétés spécifiques, potentiellement utiles dans les applications biomédicales et environnementales .

Signification Pharmacologique dans d'Autres Maladies

Au-delà du cancer, les dérivés de la pyrimidine ont montré un potentiel dans le traitement d'autres maladies. Leur rôle dans la signalisation cellulaire et le métabolisme en fait des candidats pour le traitement des troubles métaboliques et des maladies impliquant une croissance et une différenciation cellulaires anormales. Le composé « this compound » pourrait être étudié pour de telles applications, élargissant sa signification pharmacologique .

Mécanisme D'action

Target of Action

The primary targets of 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one are various cancer cell lines . The compound has shown significant in-vitro anticancer activity against these cells .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . It has been found to be more potent than some existing inhibitors, such as BTK inhibitor ibrutinib .

Biochemical Pathways

It is known that the compound has a significant impact on cellular signal transduction pathways, particularly those involving kinases . These enzymes play active roles in signal transduction pathways in human cells, regulating many important cellular activities such as cell division, survival, and apoptosis .

Pharmacokinetics

Similar compounds have been shown to have good pharmacokinetic (pk) or pharmacodynamics (pd) profiles .

Result of Action

The result of the action of 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a significant reduction in the growth and proliferation of cancer cells . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of the compounds show activity against renal cancer cell lines .

Analyse Biochimique

Biochemical Properties

1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific protein kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates . This inhibition can disrupt signaling pathways that are essential for cell proliferation and survival, making it a potential candidate for cancer therapy . Additionally, this compound has demonstrated antibacterial activity by targeting bacterial protein kinases, thereby inhibiting bacterial growth .

Cellular Effects

1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis (programmed cell death) and inhibit cell proliferation . This compound influences cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell growth and survival . It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Propriétés

IUPAC Name |

1-(2-hydroxyethyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-5-10-7-6(8(14)11-5)4-9-12(7)2-3-13/h4,13H,2-3H2,1H3,(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNFYIZOKKNQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2CCO)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277769 | |

| Record name | MLS002637726 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-76-1 | |

| Record name | MLS002637726 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002637726 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

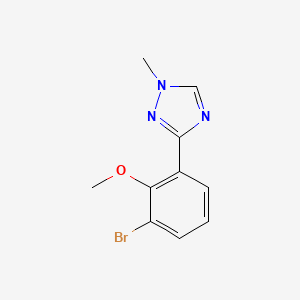

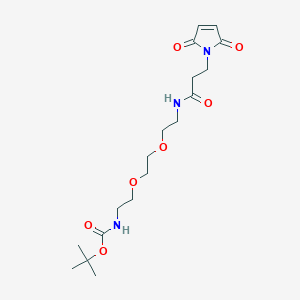

![N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine](/img/structure/B1460588.png)

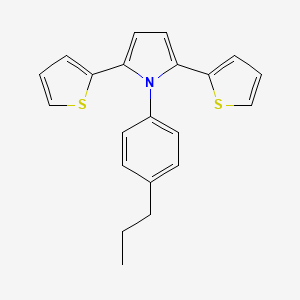

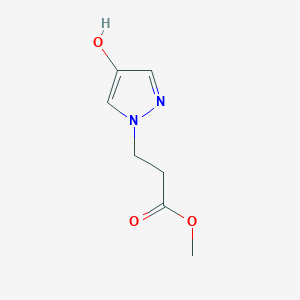

![Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]-](/img/structure/B1460592.png)

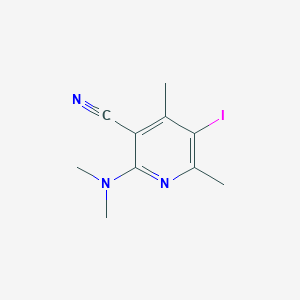

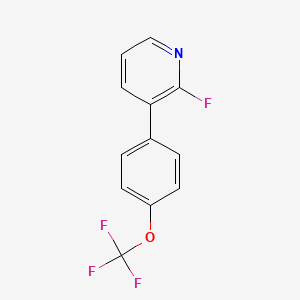

![1-[(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460601.png)